2-[2-[(Z)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid
Description
Properties
IUPAC Name |
2-[2-[(Z)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c19-11-14(18(23)20-15-7-2-1-3-8-15)10-13-6-4-5-9-16(13)24-12-17(21)22/h4-6,9-10,15H,1-3,7-8,12H2,(H,20,23)(H,21,22)/b14-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCYGKWOJSJHQN-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=CC2=CC=CC=C2OCC(=O)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)/C(=C\C2=CC=CC=C2OCC(=O)O)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[2-[(Z)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 336.36 g/mol. The compound features a phenoxy acetic acid backbone with a cyano and cyclohexylamino substituent, which may contribute to its biological activity.
The mechanism of action of this compound is thought to involve modulation of various biochemical pathways, particularly those related to cell signaling and metabolism. Key areas of interest include:
- Inhibition of Enzymatic Activity : Studies have indicated that this compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
- Antioxidant Activity : Preliminary research suggests potential antioxidant properties, which could protect cells from oxidative stress.
Anticancer Properties
Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies showed significant inhibition of cell proliferation in breast and colon cancer cells, with IC50 values indicating potency at micromolar concentrations.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| HT-29 (Colon) | 10.0 | Cell cycle arrest at G1 phase |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In animal models, it reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential therapeutic applications in diseases characterized by inflammation.
Case Studies
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that the compound inhibited tumor growth in xenograft models, supporting its potential as an anticancer agent .
- Inflammation Model : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound resulted in decreased edema and inflammatory markers, highlighting its therapeutic potential for treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous molecules, emphasizing functional groups, physicochemical properties, and biological relevance.
2-[2-[(Z)-2-Cyano-3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-3-oxoprop-1-enyl]phenoxy]acetic Acid
- Structural Similarities: Shares the phenoxyacetic acid core and (Z)-cyanoacrylamide motif.
- Key Differences: Replaces the cyclohexylamino group with a pyrazolylamino substituent (1,5-dimethyl-3-oxo-2-phenylpyrazole).
- The methyl and phenyl groups on the pyrazole could increase metabolic stability compared to the cyclohexyl group .
Benzamacril (2-Cyano-3-(methyl(phenylmethyl)amino)-2-propenoic Acid)
- Structural Similarities: Contains a cyanoacrylic acid backbone.
- Key Differences: Substituted with a benzyl-methylamino group instead of cyclohexylamino.
- Benzamacril is used as a fungicide, suggesting the target compound’s cyclohexyl group might reduce phytotoxicity while retaining antifungal properties .
2-[2-[(Z)-(1-Methyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetic Acid
- Structural Similarities: Phenoxyacetic acid core with a conjugated enyl system.
- Key Differences: Replaces the cyano-carboxamide group with a trioxo-diazinan-ylidene moiety.
- Implications : The trioxo-diazinan group introduces strong electron-withdrawing effects, likely increasing acidity (lower pKa) and altering redox properties. This could enhance reactivity in nucleophilic environments .
2-(2-(3-Chlorophenoxy)phenyl)acetic Acid Derivatives
- Structural Similarities: Phenoxyacetic acid backbone.
- Key Differences: Lacks the cyanoacrylamide enyl system; includes a chloro-substituted phenoxy group.
Data Table: Comparative Overview
Research Findings and Implications
- Metabolic Stability : The cyclohexyl group in the target compound may confer greater metabolic resistance compared to benzamacril’s benzyl group, as saturated aliphatic chains are less prone to oxidative degradation .
- Stereochemical Influence : The (Z)-configuration of the propenyl group is critical for maintaining planar geometry, a feature shared with trioxo-diazinan derivatives, which may optimize interactions with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
